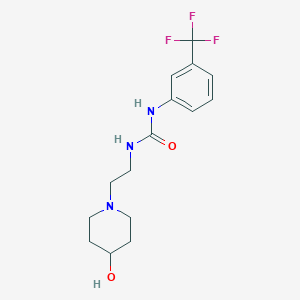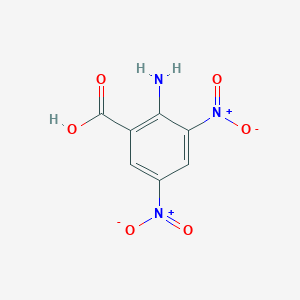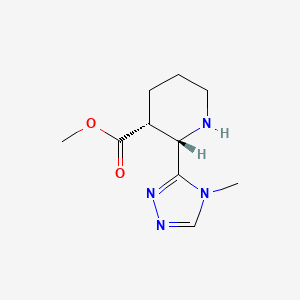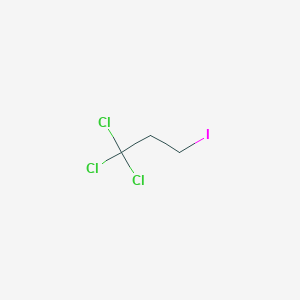
2-(4-Methoxyphenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Methoxyphenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. It was first synthesized in 1999 by Sankyo Co. Ltd, Japan, and has since been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Chemistry and Pharmacological Evaluation
New Selective and Potent 5-HT(1B/1D) Antagonists
A series of analogues, including N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, were synthesized to explore their potency and selectivity as 5-HT(1B/1D) antagonists. These compounds exhibited receptor binding profiles comparable to that of GR127935, a known antagonist, with some analogues showing higher affinities at the rat 5-HT(1B) and calf 5-HT(1D) receptors. Their antagonistic properties were demonstrated through various in vitro tests, suggesting their potential in augmenting serotonin release and impacting acetylcholine release in the brain (Liao et al., 2000).
Synthesis and Biological Activity
Total Synthesis of Siphonazoles
The development of a conjunctive oxazole building block facilitated the total synthesis of siphonazoles A and B, showcasing an application of this oxazole derivative in elaborating more complex oxazoles. This work demonstrates the versatility of oxazole derivatives as intermediates in synthetic organic chemistry (Zhang & Ciufolini, 2009).
Synthesis and Biological Activity of Triazole Analogues
Novel triazole analogues of piperazine were synthesized and evaluated for their antibacterial activity against human pathogenic bacteria. Compounds with specific substitutions on the piperazine ring showed significant inhibition of bacterial growth, indicating the potential antimicrobial properties of these synthesized compounds (Nagaraj et al., 2018).
Anticancer Evaluation
Synthesis, Characterization, and in Vitro Anticancer Evaluation
A series of 4-arylsulfonyl-1,3-oxazoles were synthesized and characterized, with their anticancer activities evaluated against 59 cancer cell lines. One compound showed significant activity against specific cancer cell lines, highlighting the potential of 4-arylsulfonyl-1,3-oxazoles as anticancer agents (Zyabrev et al., 2022).
properties
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methoxyphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-23-12-14-24(15-13-23)21-20(29(25,26)18-6-4-3-5-7-18)22-19(28-21)16-8-10-17(27-2)11-9-16/h3-11H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSRSZRHDUMQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2459624.png)

![3-Chloro-5-iodo-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2459629.png)
![4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2459630.png)



![Methyl 2-[(3-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2459636.png)




![1-(4-Methylsulfanylphenyl)-2-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)ethanol](/img/structure/B2459645.png)
